2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol
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Overview
Description
2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenylethanol, featuring an ethyl group and a hydroxyethylamino group attached to the phenylethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol typically involves the reaction of phenylethanol with ethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product. Industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol can be compared with other similar compounds, such as:
2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylethanol: This compound has a similar structure but features a methyl group instead of an ethyl group.
1-(2-Hydroxyethylamino)-2-propanol: This compound has a similar hydroxyethylamino group but a different backbone structure.
Phenol, 5-(2-hydroxyethyl)amino-2-methyl-: This compound has a hydroxyethylamino group attached to a phenol ring.
Properties
CAS No. |
23175-17-9 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[ethyl(2-hydroxyethyl)amino]-1-phenylethanol |
InChI |
InChI=1S/C12H19NO2/c1-2-13(8-9-14)10-12(15)11-6-4-3-5-7-11/h3-7,12,14-15H,2,8-10H2,1H3 |
InChI Key |
CCXWFENJHVLXHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)CC(C1=CC=CC=C1)O |
Origin of Product |
United States |
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